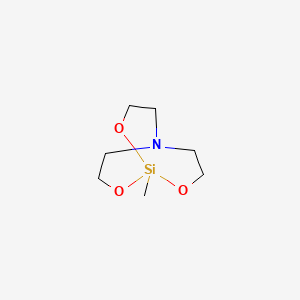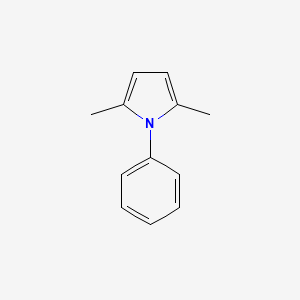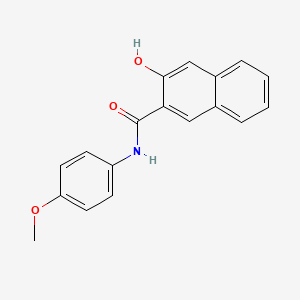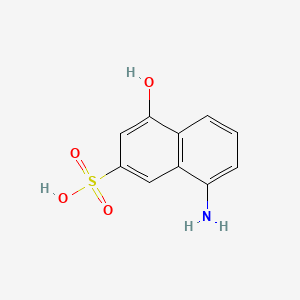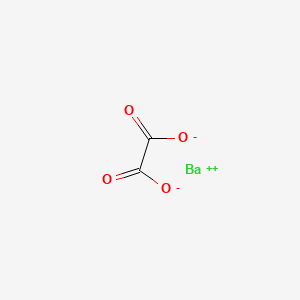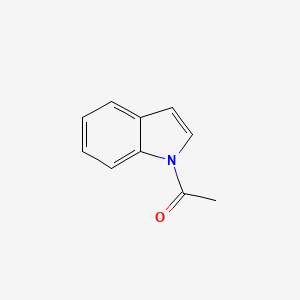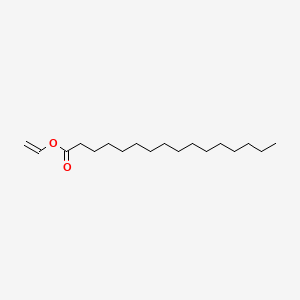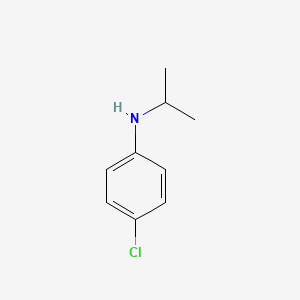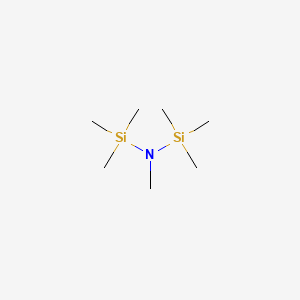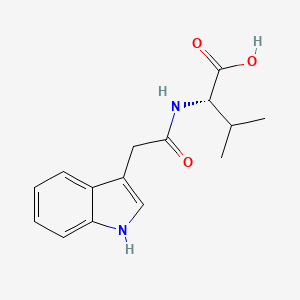
N-(1H-インドール-3-イル-アセチル)バリン酸
概要
説明
N-[1H-インドール-3-イル-アセチル]バリン酸は、バリンおよびその誘導体のクラスに属する有機化合物です。 これは、天然物や薬物において重要なヘテロ環系であるインドール部分を有することを特徴としています
科学的研究の応用
N-[1H-INDOL-3-YL-ACETYL]VALINE ACID has a wide range of scientific research applications:
作用機序
N-[1H-インドール-3-イル-アセチル]バリン酸の作用機序は、特定の分子標的および経路との相互作用に関与しています。 これは、トリプトファンの生合成に関与する酵素であるトリプトファンシンターゼのαサブユニットを阻害することが示されています 。この阻害は、トリプトファン合成に関連する代謝経路に影響を与え、さまざまな生物学的効果をもたらします。
類似の化合物との比較
N-[1H-インドール-3-イル-アセチル]バリン酸は、以下のような他の類似の化合物と比較することができます。
インドール-3-酢酸: 植物の成長と発達を調節する植物ホルモン.
インドール-3-アセチルグリシン: αサブユニット阻害剤およびβサブユニットアロステリックエフェクター.
インドール-3-アセチル-L-アスパラギン酸: 類似の生物活性を持つ別のインドール誘導体
生化学分析
Biochemical Properties
N-[1H-Indol-3-YL-acetyl]valine acid interacts with key enzymes and proteins in biochemical reactions . For instance, it has been found to interact with the Tryptophan synthase alpha chain and Tryptophan synthase beta chain in Salmonella typhimurium . These interactions can influence the function and activity of these enzymes, potentially affecting various biochemical pathways .
Cellular Effects
The effects of N-[1H-Indol-3-YL-acetyl]valine acid on cells and cellular processes are complex and multifaceted . It can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . The specific effects can vary depending on the cell type and the context of the cellular environment .
Molecular Mechanism
The molecular mechanism of action of N-[1H-Indol-3-YL-acetyl]valine acid involves its interactions with biomolecules and potential effects on gene expression . It can bind to biomolecules, leading to enzyme inhibition or activation . These interactions can result in changes at the molecular level, influencing the function and activity of these biomolecules .
Temporal Effects in Laboratory Settings
The effects of N-[1H-Indol-3-YL-acetyl]valine acid can change over time in laboratory settings . Factors such as the product’s stability, degradation, and long-term effects on cellular function can influence these temporal changes . Both in vitro and in vivo studies can provide valuable insights into these temporal effects .
Dosage Effects in Animal Models
The effects of N-[1H-Indol-3-YL-acetyl]valine acid can vary with different dosages in animal models . Studies may observe threshold effects, as well as potential toxic or adverse effects at high doses . The specific dosage effects can depend on factors such as the animal model used and the specific experimental conditions .
Metabolic Pathways
N-[1H-Indol-3-YL-acetyl]valine acid is involved in several metabolic pathways . It can interact with enzymes and cofactors, potentially affecting metabolic flux or metabolite levels . For example, it has been found to interact with the Tryptophan synthase alpha chain and Tryptophan synthase beta chain, which are involved in tryptophan metabolism .
Transport and Distribution
The transport and distribution of N-[1H-Indol-3-YL-acetyl]valine acid within cells and tissues can be influenced by various factors . These can include interactions with transporters or binding proteins, as well as effects on its localization or accumulation .
Subcellular Localization
The subcellular localization of N-[1H-Indol-3-YL-acetyl]valine acid can affect its activity or function . Factors such as targeting signals or post-translational modifications can direct it to specific compartments or organelles . These localization patterns can influence the effects of N-[1H-Indol-3-YL-acetyl]valine acid on cellular processes .
準備方法
N-[1H-インドール-3-イル-アセチル]バリン酸の合成には、いくつかのステップが含まれます。 一般的な方法の1つは、1-プロパノール中、還流下、化学量論的量の2,2'-アゾビスイソブチロニトリル(AIBN)、過剰量の水性次亜リン酸(H3PO2)およびトリエチルアミン(Et3N)を用いた環化反応を含みます 。この反応は、常に対応するインドール誘導体を生成します。工業生産方法は異なる場合がありますが、一般的には、より高い収率と純度を達成するために最適化された反応条件で、同様の合成経路に従います。
化学反応解析
N-[1H-インドール-3-イル-アセチル]バリン酸は、以下を含むさまざまな種類の化学反応を起こします。
酸化: この反応は、通常、過マンガン酸カリウム(KMnO4)または三酸化クロム(CrO3)などの酸化剤を使用することを伴います。
還元: 一般的な還元剤には、水素化リチウムアルミニウム(LiAlH4)および水素化ホウ素ナトリウム(NaBH4)が含まれます。
科学研究の応用
N-[1H-インドール-3-イル-アセチル]バリン酸は、広範囲の科学研究の応用を持っています。
化学反応の分析
N-[1H-INDOL-3-YL-ACETYL]VALINE ACID undergoes various types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This compound can undergo electrophilic substitution reactions due to the presence of the indole moiety.
類似化合物との比較
N-[1H-INDOL-3-YL-ACETYL]VALINE ACID can be compared with other similar compounds, such as:
Indole-3-acetic acid: A plant hormone involved in the regulation of plant growth and development.
Indole-3-acetylglycine: An alpha-subunit inhibitor and beta-subunit allosteric effector.
Indole-3-acetyl-L-aspartic acid: Another indole derivative with similar biological activities
特性
IUPAC Name |
(2S)-2-[[2-(1H-indol-3-yl)acetyl]amino]-3-methylbutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O3/c1-9(2)14(15(19)20)17-13(18)7-10-8-16-12-6-4-3-5-11(10)12/h3-6,8-9,14,16H,7H2,1-2H3,(H,17,18)(H,19,20)/t14-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZEGJHGXTSUPPG-AWEZNQCLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)O)NC(=O)CC1=CNC2=CC=CC=C21 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)O)NC(=O)CC1=CNC2=CC=CC=C21 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70332229 | |
| Record name | N-(3-Indolylacetyl)-L-valine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70332229 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57105-42-7 | |
| Record name | N-(3-Indolylacetyl)-L-valine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70332229 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![[Nitrilotris(methylene)]tris-phosphonic acid pentasodium salt](/img/structure/B1583747.png)
